Ethyl 5-amino-2-bromo-4-fluorobenzoate
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Overview
Description
Ethyl 5-amino-2-bromo-4-fluorobenzoate is an organic compound with the molecular formula C9H8BrFNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the 5-position, a bromine atom at the 2-position, and a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-bromo-4-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of ethyl 4-fluorobenzoate to introduce the bromine atom at the 2-position. This is followed by nitration to introduce the nitro group at the 5-position. The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to increase yield and purity, such as using continuous flow reactors for bromination and nitration steps, and employing more efficient catalysts for the reduction step.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-bromo-4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of different amine derivatives.
Scientific Research Applications
Ethyl 5-amino-2-bromo-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-bromo-4-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino, bromo, and fluoro groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the nature of the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-2-fluorobenzoate
- Ethyl 2-bromo-4-fluorobenzoate
- Ethyl 4-bromo-2-fluorobenzoate
Uniqueness
Ethyl 5-amino-2-bromo-4-fluorobenzoate is unique due to the presence of the amino group at the 5-position, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications .
Biological Activity
Ethyl 5-amino-2-bromo-4-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its ethyl ester group attached to a benzoic acid derivative, with key substituents including an amino group, a bromo atom, and a fluoro atom on the aromatic ring. These functional groups are crucial for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Interactions : The amino group can form hydrogen bonds with enzyme active sites, potentially modulating enzyme activity. The presence of bromo and fluoro groups enhances binding affinity through halogen bonding and hydrophobic interactions.
- Receptor Binding : The compound may interact with specific receptors, impacting signal transduction pathways. Its substituents can significantly affect its pharmacological profile .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria.
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Pseudomonas aeruginosa | 10 | 128 |
Table 1: Antimicrobial activity of this compound against various pathogens.
Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, such as pancreatic cancer cells. The compound was found to induce apoptosis and alter cell cycle progression.
Case Study : A study conducted on pancreatic cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Mechanistic studies revealed that the compound inhibited c-Myc expression while increasing p21 levels, suggesting a potential pathway for its anticancer effects .
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound contributes to its biological activity. Comparative studies with structurally similar compounds have highlighted the importance of each functional group:
Compound | Biological Activity |
---|---|
This compound | Antimicrobial, anticancer |
Ethyl 5-amino-2-chloro-4-fluorobenzoate | Reduced antimicrobial activity |
Ethyl 5-methylamino-2-bromo-4-fluorobenzoate | Enhanced anticancer properties |
Table 2: Comparison of biological activities based on structural variations.
Properties
IUPAC Name |
ethyl 5-amino-2-bromo-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWOVLFMIMWYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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